molecular formula C11H10N2O3 B188754 Ethyl 4-quinazolone-2-carboxylate CAS No. 29113-33-5

Ethyl 4-quinazolone-2-carboxylate

Cat. No. B188754
CAS RN: 29113-33-5
M. Wt: 218.21 g/mol
InChI Key: BMCAWNQKVVTNFP-UHFFFAOYSA-N
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Description

Ethyl 4-quinazolone-2-carboxylate is a quinazoline derivative . It has the molecular formula C11H10N2O3 .


Synthesis Analysis

This compound can be synthesized from anthranilamide and ethyl oxalate .


Molecular Structure Analysis

The molecular weight of Ethyl 4-quinazolone-2-carboxylate is 218.21 g/mol .


Physical And Chemical Properties Analysis

Ethyl 4-quinazolone-2-carboxylate is a white to almost white powder . It has a density of 1.3±0.1 g/cm3 . The melting point is 189-193 °C .

Scientific Research Applications

  • Quinazolone derivatives, including Ethyl 4-quinazolone-2-carboxylate, have shown potential in various pharmacological activities, such as antibacterial, antifungal, antiviral, anti-tubercular, anti-inflammatory, antimalarial, bronchodilatory, anticancer, antihypertensive, and analgesic effects (Kumar & Bhaskar, 2010).

  • Ethyl 4-quinazolone-2-carboxylate derivatives have been used in the synthesis of new Luotonin A derivatives, which have applications in medicinal chemistry, particularly in cancer research (Atia et al., 2017).

  • These compounds have been explored for their hypoglycemic activity, with certain derivatives showing effectiveness in lowering blood sugar levels (Gupta et al., 1969).

  • They have also been investigated for their cardiovascular activity, with some derivatives exhibiting marked hypotensive activity (Agarwal et al., 1981).

  • Some studies have shown that quinazolone derivatives, including Ethyl 4-quinazolone-2-carboxylate, possess significant antitumor properties, making them promising candidates for cancer treatment (Srivastava et al., 2009).

  • These compounds are also being explored in the design and synthesis of agents against various bacterial strains, including Mycobacterium tuberculosis, showcasing their potential in combating infectious diseases (Selvam et al., 2014).

Safety And Hazards

Ethyl 4-quinazolone-2-carboxylate should be handled with care to avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

properties

IUPAC Name

ethyl 4-oxo-3H-quinazoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCAWNQKVVTNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303655
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-quinazolone-2-carboxylate

CAS RN

29113-33-5
Record name 29113-33-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y Sugiyama, T Sasaki, N Nagato - The Journal of Organic …, 1978 - ACS Publications
… Ethyl 4-Quinazolone-2-carboxylate (7). A mixture of ethyl oaminobenzoate (3.3 g, 0.02 mol), ethyl cyanoformate (1.98 g, 0.02 mol), and hydrogen chloride (0.021 mol) in acetic acid (28 …
Number of citations: 19 pubs.acs.org
BR Baker, PI Almaula - The Journal of Organic Chemistry, 1962 - ACS Publications
Method B.—A 1.5% isopropyl alcohol solution of the oxaziridine II, which was refluxed for 50 min., was shown spectrophotometrically to contain 90% of thenitrone I. The mixture was …
Number of citations: 55 pubs.acs.org
H Nara, K Sato, T Naito, H Mototani, H Oki… - Journal of Medicinal …, 2014 - ACS Publications
Matrix metalloproteinase-13 (MMP-13) has been implicated to play a key role in the pathology of osteoarthritis. On the basis of X-ray crystallography, we designed a series of potent …
Number of citations: 66 pubs.acs.org
J Chen, Z Zhu, T Gao, Y Chen, Q Yang, C Fu… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Isatidis Radix (called Banlangen, BLG in Chinese) and Isatidis Folium (called Daqingye, DQY in Chinese) are common traditional edible-medicinal …
Number of citations: 23 www.sciencedirect.com
EK Kim - 2011 - escholarship.org
The exquisite structures and properties of nucleic acids enable them to function in information storage and transfer. Efforts to extend encoding and copy-ing of genetic information to …
Number of citations: 2 escholarship.org
I Riaño, U Uria, E Reyes, L Carrillo… - The Journal of Organic …, 2018 - ACS Publications
A diastereodivergent approach to highly substituted bicyclo[3.1.0]hexanes has been developed through a transannular alkylation reaction that builds up the bicyclic core employing …
Number of citations: 10 pubs.acs.org
Z Liu, J Huang, Y Gu, DS Clark… - Journal of the …, 2022 - ACS Publications
The potential applications afforded by the generation and reactivity of artificial metalloenzymes (ArMs) in microorganisms are vast. We show that a non-pathogenic E. coli strain, Nissle …
Number of citations: 16 pubs.acs.org
H Fuwa, T Kobayashi, T Tokitoh, Y Torii, H Natsugari - Synlett, 2004 - thieme-connect.com
… by comparison of the spectroscopic data of the N-methylated compound 20 derived from 16b with those of an authentic sample prepared from the ethyl 4-quinazolone-2-carboxylate (17…
Number of citations: 1 www.thieme-connect.com
S Guo, MJ Kim, JC Siu, N Von Windheim… - ACS Sustainable …, 2022 - ACS Publications
Finding ways to reduce reactor volume while increasing product output for electro-organic reactions would facilitate the broader adoption of such reactions for the production of …
Number of citations: 6 pubs.acs.org
Y Seo, MR Gagné - ACS Catalysis, 2018 - ACS Publications
The silylium (Me 2 EtSi + ) catalyzed condensative cyclization of persilylated linear or cyclic sugars has been examined as a selective route to monoanhydro sugars. The silylium could …
Number of citations: 16 pubs.acs.org

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